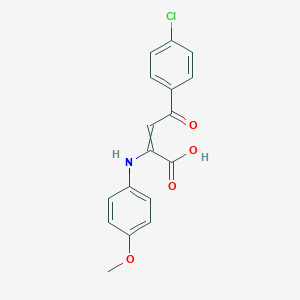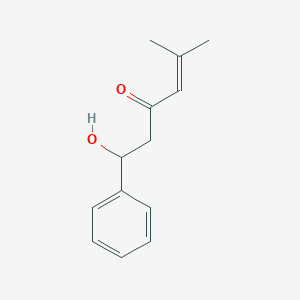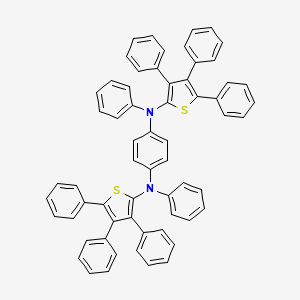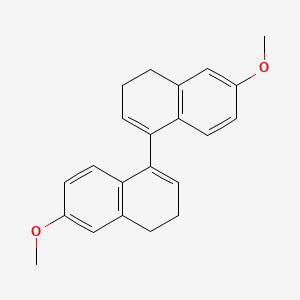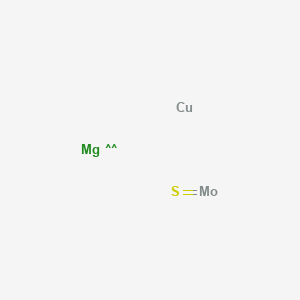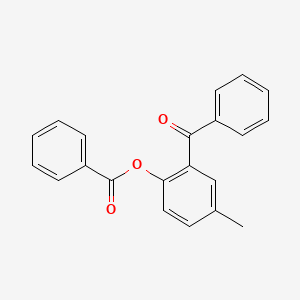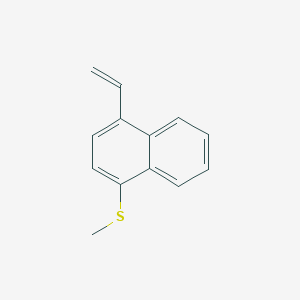
1-Ethenyl-4-(methylsulfanyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-4-(methylsulfanyl)naphthalene is an organic compound belonging to the naphthalene family. Naphthalenes are characterized by their two ortho-fused benzene rings, which contribute to their unique chemical properties. This compound, specifically, features an ethenyl group and a methylsulfanyl group attached to the naphthalene core, making it a subject of interest in various chemical research fields .
Méthodes De Préparation
The synthesis of 1-Ethenyl-4-(methylsulfanyl)naphthalene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method employs boron reagents and palladium catalysts under mild reaction conditions . Another method involves the bromination of naphthalene followed by substitution reactions to introduce the ethenyl and methylsulfanyl groups .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
1-Ethenyl-4-(methylsulfanyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thioethers.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thioethers.
Applications De Recherche Scientifique
1-Ethenyl-4-(methylsulfanyl)naphthalene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Ethenyl-4-(methylsulfanyl)naphthalene involves its interaction with various molecular targets. The ethenyl group can participate in electrophilic addition reactions, while the methylsulfanyl group can undergo nucleophilic substitution. These interactions can modulate biological pathways, leading to antimicrobial or antioxidant effects .
Comparaison Avec Des Composés Similaires
1-Ethenyl-4-(methylsulfanyl)naphthalene can be compared with other naphthalene derivatives such as:
1-Ethenylnaphthalene: Lacks the methylsulfanyl group, making it less reactive in certain substitution reactions.
1-Methyl-4-(methylsulfanyl)naphthalene: Similar structure but with a methyl group instead of an ethenyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of the ethenyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity patterns.
Propriétés
Numéro CAS |
244301-23-3 |
|---|---|
Formule moléculaire |
C13H12S |
Poids moléculaire |
200.30 g/mol |
Nom IUPAC |
1-ethenyl-4-methylsulfanylnaphthalene |
InChI |
InChI=1S/C13H12S/c1-3-10-8-9-13(14-2)12-7-5-4-6-11(10)12/h3-9H,1H2,2H3 |
Clé InChI |
WVPIRFLUVOJRRR-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C2=CC=CC=C21)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B14243401.png)
![[3-(Hydroxyamino)-3-oxopropyl]phosphonic acid](/img/structure/B14243406.png)
![7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[3.4]oct-5-ene](/img/structure/B14243411.png)
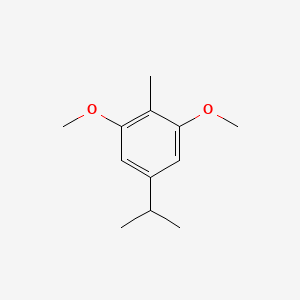
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-methylfuran-2(3H)-one](/img/structure/B14243417.png)
![2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine](/img/structure/B14243435.png)
